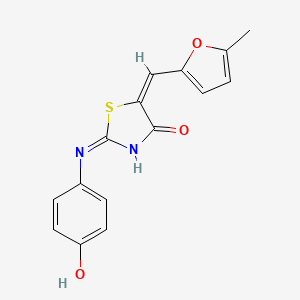

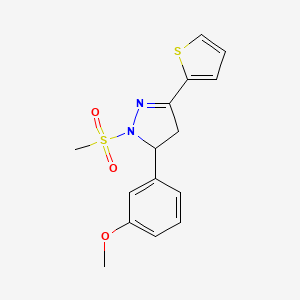

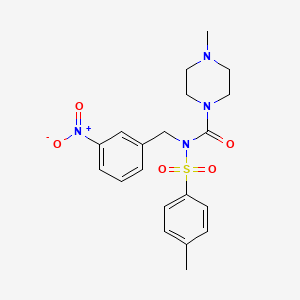

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.33. The purity is usually 95%.

BenchChem offers high-quality (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one and its derivatives have demonstrated significant antibacterial properties. For instance, some derivatives, particularly those with hydroxy, nitro, and chloro groups on the benzene ring, exhibit enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria compared to their parent compounds. The antibacterial activity was notably observed against pathogens like Staphylococcus aureus, B. citrus, and Escherichia coli. The presence of substituted and unsubstituted 5-arylidene moieties plays a critical role in enhancing these antibacterial properties (V. Patel et al., 2010). Similarly, some novel derivatives containing indole also exhibited antibacterial and antifungal activities, indicating a broad spectrum of potential antimicrobial applications (D. Bhambi et al., 2007). Additionally, derivatives like 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene counterparts were synthesized and tested against various agricultural fungi, showing potential fungicidal effects, especially in new compounds (Huiling Liu et al., 2000).

Anticancer Applications

Certain derivatives of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one have shown promise in anticancer research. For instance, a set of compounds bearing this framework and containing furan moiety exhibited moderate to strong antiproliferative activity against human leukemia cell lines. These compounds induced cytotoxicity and apoptosis in a cell cycle stage-dependent and dose-dependent manner, with some compounds like 5e and 5f showing potent anticancer activity (S. Chandrappa et al., 2009).

Antifibrotic and Anticancer Action

The synthesis of amino(imino)thiazolidinone derivatives led to the discovery of compounds with significant antifibrotic and anticancer activities. The structure-activity relationship revealed that compounds reducing the viability of fibroblasts did not possess anticancer effects. However, some derivatives showed high antifibrotic activity levels and did not scavenge superoxide radicals, making them interesting candidates for further testing in the context of antifibrotic treatments (D. Kaminskyy et al., 2016).

Fluorescent Chemosensors for Metal Ions

Thiazolidine derivatives have been utilized in the development of fluorescent chemosensors, particularly for the detection of metal ions like aluminum (III) ions. These chemosensors can prevent the adverse effects of cations and offer ultrasensitive and selective detections. The probes developed using these derivatives exhibited low cytotoxicity and potent blue fluorescence, indicating their potential in cell imaging and biological applications (Duygu Aydin et al., 2020).

properties

IUPAC Name |

(5E)-2-(4-hydroxyphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-9-2-7-12(20-9)8-13-14(19)17-15(21-13)16-10-3-5-11(18)6-4-10/h2-8,18H,1H3,(H,16,17,19)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWNSCRBEPDEQI-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2446246.png)

![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2446253.png)

![4-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2446257.png)

![2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine](/img/structure/B2446261.png)

![N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2446267.png)

![2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2446269.png)